molecular formula C46H76O11 B148255 44-Homooligomycin A CAS No. 132707-68-7

44-Homooligomycin A

Cat. No. B148255
M. Wt: 805.1 g/mol
InChI Key: APJPYXAUMOLFTM-YLWQDIMZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

44-Homooligomycin A is a naturally occurring macrolide antibiotic that has been discovered to have potential therapeutic applications in various fields. This compound is produced by Streptomyces hygroscopicus and belongs to the oligomycin family of antibiotics. The unique structure and properties of 44-Homooligomycin A make it an interesting compound for scientific research, particularly in the areas of biochemistry and physiology.

Mechanism Of Action

The mechanism of action of 44-Homooligomycin A involves the inhibition of the mitochondrial ATP synthase. This enzyme is responsible for the production of ATP, which is the primary energy source for the cell. By inhibiting this enzyme, 44-Homooligomycin A disrupts the energy metabolism of the cell, leading to cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 44-Homooligomycin A are mainly related to its inhibitory effects on the mitochondrial ATP synthase. This leads to a decrease in ATP production, which affects the energy metabolism of the cell. This can lead to cell death, particularly in cancer cells. Additionally, 44-Homooligomycin A has been shown to have antifungal and antibacterial properties, which can be attributed to its effects on the energy metabolism of these organisms.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 44-Homooligomycin A in lab experiments is its ability to selectively target cancer cells. This makes it a potential candidate for the development of anticancer drugs. Additionally, the inhibitory effects of 44-Homooligomycin A on the mitochondrial ATP synthase can be used to study the energy metabolism of cells. However, one of the limitations of using 44-Homooligomycin A in lab experiments is its complex synthesis process, which can limit its availability and use.

Future Directions

There are several future directions for the scientific research on 44-Homooligomycin A. One potential area of research is the development of anticancer drugs based on this compound. Additionally, the inhibitory effects of 44-Homooligomycin A on the mitochondrial ATP synthase can be used to study the energy metabolism of cells, which can lead to a better understanding of various diseases. Furthermore, the antifungal and antibacterial properties of 44-Homooligomycin A can be explored for the development of new antimicrobial agents.

Synthesis Methods

The synthesis of 44-Homooligomycin A is a complex process that involves several steps. The initial step involves the isolation of the compound from Streptomyces hygroscopicus, which is then followed by purification and characterization. Alternatively, the compound can be synthesized in the laboratory using chemical synthesis methods. The synthetic process involves the use of various reagents and catalysts to assemble the macrolide ring system and functional groups.

Scientific Research Applications

44-Homooligomycin A has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on the mitochondrial ATP synthase, which makes it a potential candidate for the treatment of various diseases. This compound has also been studied for its anticancer properties, where it has shown to induce apoptosis in cancer cells. Additionally, 44-Homooligomycin A has been studied for its antifungal and antibacterial properties.

properties

CAS RN

132707-68-7

Product Name

44-Homooligomycin A

Molecular Formula

C46H76O11

Molecular Weight

805.1 g/mol

IUPAC Name

(4E,18Z,20Z)-22,28-diethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione

InChI

InChI=1S/C46H76O11/c1-12-34-18-16-14-15-17-28(5)43(52)45(11,54)44(53)33(10)41(51)32(9)40(50)31(8)39(49)27(4)19-22-38(48)55-42-30(7)36(21-20-34)56-46(35(42)13-2)24-23-26(3)37(57-46)25-29(6)47/h14-16,18-19,22,26-37,39,41-43,47,49,51-52,54H,12-13,17,20-21,23-25H2,1-11H3/b15-14-,18-16-,22-19+

InChI Key

APJPYXAUMOLFTM-YLWQDIMZSA-N

Isomeric SMILES

CCC\1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)CC)OC(=O)/C=C/C(C(C(C(=O)C(C(C(C(=O)C(C(C(C/C=C\C=C1)C)O)(C)O)C)O)C)C)O)C)C

SMILES

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Canonical SMILES

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

synonyms

44-homooligomycin A
NK86-0279 II

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.